molecular formula C24H35N3O8 B12374964 SCO-PEG3-Maleimide

SCO-PEG3-Maleimide

Cat. No.: B12374964
M. Wt: 493.5 g/mol
InChI Key: OMJLWTJLSDMFKY-UHFFFAOYSA-N
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Description

SCO-PEG3-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCO-PEG3-Maleimide involves the coupling of maleimide with polyethylene glycol units. The maleimide group is typically introduced through a reaction with a thiol group, forming a stable thioether bond. This reaction is often carried out in a neutral aqueous solution to achieve high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The compound is usually stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Mechanism of Action

SCO-PEG3-Maleimide exerts its effects through the formation of stable linkages with biomolecules. The maleimide group reacts with thiol groups in proteins, forming thioether bonds. This reaction is crucial for the stability and functionality of antibody-drug conjugates. The polyethylene glycol units enhance the solubility and stability of the compound, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCO-PEG3-Maleimide is unique due to its cleavable nature and the presence of three polyethylene glycol units, which enhance its solubility and stability. Its ability to undergo copper-free click reactions makes it highly valuable in drug delivery and bioconjugation studies .

Properties

Molecular Formula

C24H35N3O8

Molecular Weight

493.5 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H35N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h8-9,20H,1-4,6,10-19H2,(H,25,28)(H,26,31)

InChI Key

OMJLWTJLSDMFKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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